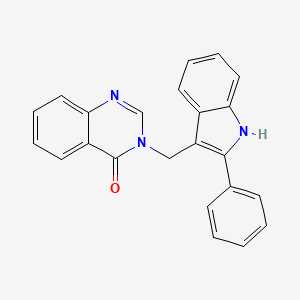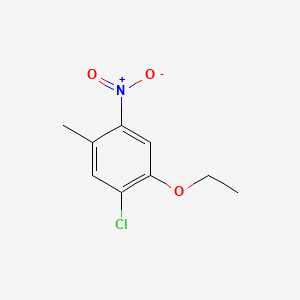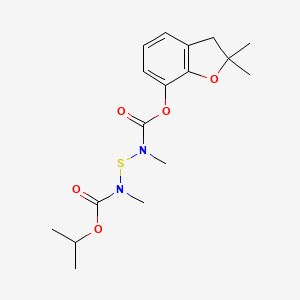
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Reactants: Methylating agents such as methyl iodide.
- Conditions: Strong bases like sodium hydride, room temperature.
Step 3: Attachment of the N-methyl-N-isopropoxycarbonylaminothio Group
- Reactants: Isopropyl chloroformate, thiourea derivatives.
- Conditions: Mild temperatures, inert atmosphere.
Step 4: Final Functionalization
- Reactants: Carbamoyl chloride derivatives.
- Conditions: Basic conditions, room temperature.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- typically involves multi-step organic reactions. The starting materials are usually simple benzofuran derivatives, which undergo various functional group modifications.
-
Step 1: Formation of the Benzofuran Core
- Reactants: Phenol derivatives and acetic anhydride.
- Conditions: Acidic or basic catalysts, elevated temperatures.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide.
- Conditions: Acidic or basic medium, elevated temperatures.
- Products: Oxidized benzofuran derivatives.
-
Reduction
- Reagents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
- Conditions: Room temperature, inert atmosphere.
- Products: Reduced benzofuran derivatives.
-
Substitution
- Reagents: Halogenating agents, nucleophiles.
- Conditions: Room temperature, various solvents.
- Products: Substituted benzofuran derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Catalysts: Palladium on carbon, acid or base catalysts.
Solvents: Dichloromethane, ethanol, water.
Applications De Recherche Scientifique
Chemistry
- Used as intermediates in organic synthesis.
- Studied for their unique reactivity and stability.
Biology
- Investigated for their potential as enzyme inhibitors.
- Used in the study of metabolic pathways.
Medicine
- Explored for their potential as therapeutic agents.
- Studied for their anti-inflammatory and anti-cancer properties.
Industry
- Used in the development of new materials.
- Employed in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzofuran
- 2,3-Dihydrobenzofuran
- 7-Hydroxybenzofuran
Uniqueness
- The presence of the N-methyl-N-isopropoxycarbonylaminothio group distinguishes it from other benzofurans.
- Unique reactivity due to the specific functional groups attached.
Conclusion
Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-isopropoxycarbonylaminothio)-N-methylcarbamoyloxy)- is a complex and versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
65907-29-1 |
|---|---|
Formule moléculaire |
C17H24N2O5S |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
propan-2-yl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C17H24N2O5S/c1-11(2)22-15(20)18(5)25-19(6)16(21)23-13-9-7-8-12-10-17(3,4)24-14(12)13/h7-9,11H,10H2,1-6H3 |
Clé InChI |
BFSFEYYYMRSBEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
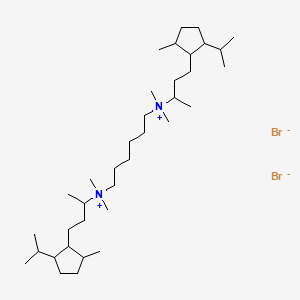
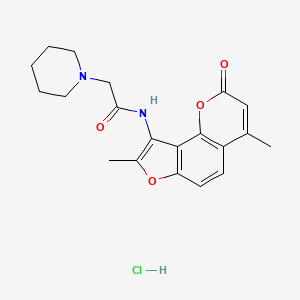
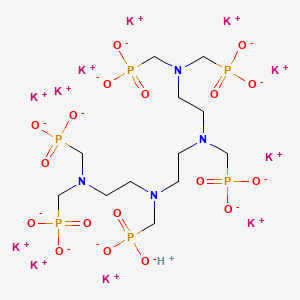
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
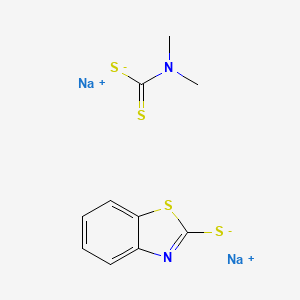
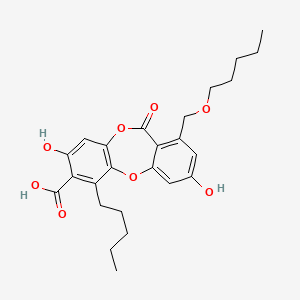
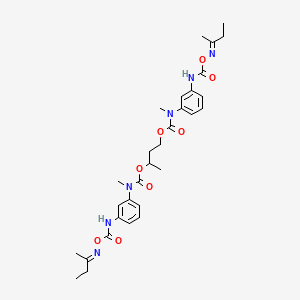
![2,4,6-Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B13772218.png)


